Trisulfo-Cy5-Alkyne

Fluorescence Spectroscopy Bioconjugation Click Chemistry

Trisulfo-Cy5-Alkyne is a near-infrared (NIR) fluorescent cyanine dye functionalized with a terminal alkyne group. It belongs to the sulfo-cyanine class, specifically a Cy5 derivative featuring three sulfonate groups for enhanced aqueous solubility.

Molecular Formula C37H45N3O10S3
Molecular Weight 788.0 g/mol
Cat. No. B15553976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisulfo-Cy5-Alkyne
Molecular FormulaC37H45N3O10S3
Molecular Weight788.0 g/mol
Structural Identifiers
InChIInChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50)
InChIKeyDKRNQQAUDARDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Trisulfo-Cy5-Alkyne: A Triple-Sulfonated Cyanine 5 Derivative for Copper-Catalyzed Click Chemistry Bioconjugation


Trisulfo-Cy5-Alkyne is a near-infrared (NIR) fluorescent cyanine dye functionalized with a terminal alkyne group . It belongs to the sulfo-cyanine class, specifically a Cy5 derivative featuring three sulfonate groups for enhanced aqueous solubility. This compound serves as a click chemistry reagent, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing biomolecules [1]. Its molecular formula is C37H45N3O10S3, with a molecular weight of approximately 788.0 g/mol . Trisulfo-Cy5-Alkyne exhibits excitation and emission maxima at 646/662 nm, positioning it for red/far-red fluorescence applications in flow cytometry, microscopy, and biomolecular labeling .

Why Trisulfo-Cy5-Alkyne Cannot Be Simply Substituted with Other Sulfo-Cy5 or Cy5-Alkyne Analogs in Aqueous Click Labeling


Trisulfo-Cy5-Alkyne's triple sulfonation differentiates it from mono- or di-sulfonated analogs by ensuring complete aqueous solubility without the need for organic co-solvents . This property is critical for labeling biomolecules that denature in the presence of even small amounts of DMSO or DMF. Additionally, its specific spectral overlap with common laser lines (e.g., 633/647 nm) and filter sets is not identical across all Cy5 derivatives; Trisulfo-Cy5-Alkyne's precise excitation/emission maxima of 646/662 nm ensure compatibility with standard Cy5 channels, unlike Cy5.5 or Cy7 analogs that require different instrumentation . Furthermore, the alkyne handle in Trisulfo-Cy5-Alkyne is optimized for CuAAC, whereas some sulfonated analogs are designed for strain-promoted azide-alkyne cycloaddition (SPAAC) and exhibit different reaction kinetics and purity profiles .

Quantitative Differentiation of Trisulfo-Cy5-Alkyne from Closest Cy5 Analogs in Spectral and Solubility Performance


Extinction Coefficient: Trisulfo-Cy5-Alkyne vs. Sulfo-Cy5-Alkyne vs. Cy5.5-Alkyne

Trisulfo-Cy5-Alkyne exhibits an extinction coefficient of 250,000 M⁻¹cm⁻¹ at its excitation maximum . In comparison, the commonly used Sulfo-Cy5-Alkyne (CAS 1617497-19-4) displays a higher extinction coefficient of 271,000 M⁻¹cm⁻¹ , while the longer-wavelength Trisulfo-Cy5.5-Alkyne shows a significantly lower value of 190,000 M⁻¹cm⁻¹ . This positions Trisulfo-Cy5-Alkyne as a moderate-brightness alternative that balances signal intensity with the practical advantages of its triple sulfonation.

Fluorescence Spectroscopy Bioconjugation Click Chemistry

Aqueous Solubility: Complete Water Solubility of Trisulfo-Cy5-Alkyne vs. Solvent Requirements of Non-Sulfonated Cy5-Alkyne

Trisulfo-Cy5-Alkyne is soluble in water, DMSO, DMF, and DCM . Critically, its triple sulfonation enables direct dissolution and reaction in purely aqueous buffers without organic co-solvents . In contrast, non-sulfonated Cy5-Alkyne requires DMSO or DMF for solubilization, and even Sulfo-Cy5-Alkyne (with fewer sulfonate groups) may require small amounts of organic co-solvent for optimal labeling of certain proteins . This complete aqueous compatibility of Trisulfo-Cy5-Alkyne is a direct consequence of its three sulfonate groups, which also reduce dye aggregation and non-specific binding.

Bioconjugation Protein Labeling Aqueous Chemistry

Spectral Positioning: Trisulfo-Cy5-Alkyne Excitation/Emission vs. Cy5.5 Analogs for Instrument Compatibility

Trisulfo-Cy5-Alkyne has excitation and emission maxima at 646/662 nm . This falls within the standard Cy5 channel, compatible with common 633 nm or 647 nm laser lines and Cy5/APC filter sets . In contrast, Trisulfo-Cy5.5-Alkyne shifts to 678/706 nm , requiring different laser lines (e.g., 680 nm) and filters, which may not be available on all instruments. This spectral difference is critical: choosing Trisulfo-Cy5-Alkyne ensures immediate use on a wider range of existing flow cytometers and microscopes without hardware modifications.

Flow Cytometry Fluorescence Microscopy Instrumentation

Optimal Application Scenarios for Trisulfo-Cy5-Alkyne Based on Verified Differential Properties


Labeling of Solvent-Sensitive Proteins and Antibodies

When working with delicate proteins that denature or lose activity upon exposure to DMSO or DMF, Trisulfo-Cy5-Alkyne's complete aqueous solubility is essential. Users can perform click labeling directly in PBS or other aqueous buffers without organic co-solvents, preserving protein structure and function. This scenario directly leverages the solubility differentiation established in Section 3, Evidence Item 2 .

Flow Cytometry and Microscopy on Standard Cy5 Channels

For laboratories equipped with standard 633/647 nm lasers and Cy5/APC filter sets, Trisulfo-Cy5-Alkyne offers plug-and-play compatibility. Its 646/662 nm maxima ensure optimal signal detection without the need for specialized far-red detectors required for Cy5.5 or Cy7 analogs. This application is a direct consequence of the spectral positioning evidence in Section 3, Evidence Item 3 .

Copper-Catalyzed Click Conjugation to Azide-Modified Biomolecules

Trisulfo-Cy5-Alkyne is specifically designed for CuAAC reactions. Its terminal alkyne group reacts efficiently with azides in the presence of a copper catalyst, forming stable triazole linkages. This application is supported by the compound's classification and referenced use in proteoglycan research [1]. The triple sulfonation ensures the dye remains soluble and non-aggregating throughout the click reaction and subsequent purification steps.

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